molecular formula C8H7FN2O B14079617 [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde

Cat. No.: B14079617
M. Wt: 166.15 g/mol
InChI Key: VTTWLUICORCDCK-YHYXMXQVSA-N
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Description

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde is an organic compound characterized by the presence of a fluoro-substituted phenyl group attached to a hydrazono group, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde typically involves the reaction of 4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acetaldehyde under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoro-phenyl ring or the hydrazono group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted aldehydes or acids, while reduction can produce fluoro-substituted amines.

Scientific Research Applications

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl group enhances its binding affinity and selectivity, while the hydrazono group can participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde can be compared with other similar compounds, such as:

    [(4-Chloro-phenyl)-hydrazono]-acetaldehyde: Similar structure but with a chloro substituent instead of fluoro, which may affect its reactivity and biological activity.

    [(4-Methyl-phenyl)-hydrazono]-acetaldehyde: Contains a methyl group, leading to different chemical and physical properties.

    [(4-Nitro-phenyl)-hydrazono]-acetaldehyde: The nitro group introduces additional reactivity and potential biological effects.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)hydrazinylidene]acetaldehyde

InChI

InChI=1S/C8H7FN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H/b10-5-

InChI Key

VTTWLUICORCDCK-YHYXMXQVSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C\C=O)F

Canonical SMILES

C1=CC(=CC=C1NN=CC=O)F

Origin of Product

United States

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